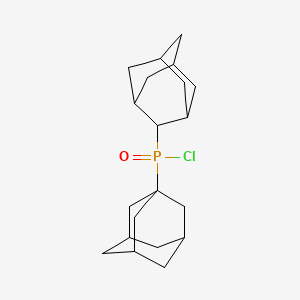
Adamantan-1-yl(adamantan-2-yl)phosphinic chloride
描述
Adamantan-1-yl(adamantan-2-yl)phosphinic chloride is a unique organophosphorus compound featuring two adamantane groups attached to a phosphinic chloride moiety Adamantane derivatives are known for their rigid, diamond-like structure, which imparts significant stability and unique chemical properties
作用机制
Target of Action
Adamantan-1-yl(adamantan-2-yl)phosphinic chloride is a derivative of adamantane, a class of compounds known for their potential in medical applications Adamantane derivatives are known to have a wide range of targets due to their unique properties and distinctive reactivity .
Mode of Action
For instance, the reduction of a synthesized trans-2-(adamantan-1-yl)-3-(azidomethyl)oxirane with lithium alumohydride results in (S*)-(adamantan-1-yl)[(S*)-aziridin-2-yl]methanol . This compound, under heating with HCl, undergoes aziridine ring opening to form (1S*,2R*)-1-(adamantan-1-yl)-3-chloro-1-hydroxypropan-2-aminium chloride .
Biochemical Pathways
It’s known that adamantane derivatives can serve as building blocks in the synthesis of natural compounds and nitrogenous heterocycles, which are important for medicinal chemistry .
Pharmacokinetics
The pharmacokinetics of adamantane derivatives are generally influenced by their unique chemical structure, which contributes to their distinctive reactivity and potential biological activity .
Result of Action
Adamantane derivatives are known for their potential in medical applications, suggesting that they may have significant biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other chemical agents. For instance, under heating with HCl, a derivative of this compound undergoes aziridine ring opening .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Adamantan-1-yl(adamantan-2-yl)phosphinic chloride typically involves the reaction of adamantane derivatives with phosphorus trichloride. A common method includes the chlorination of adamantane to form adamantyl chloride, followed by its reaction with phosphorus trichloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound suitable for various applications.
Types of Reactions:
Substitution Reactions: The phosphinic chloride group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The adamantane groups can be oxidized to form hydroxyl or ketone derivatives, while reduction reactions can convert these groups back to their original state.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes, forming new carbon-phosphorus bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products:
Substitution Products: Adamantan-1-yl(adamantan-2-yl)phosphinic amides, esters, and thiols
Oxidation Products: Hydroxylated or ketone derivatives of adamantane
Addition Products: Various carbon-phosphorus bonded compounds
科学研究应用
Adamantan-1-yl(adamantan-2-yl)phosphinic chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance thermal stability and mechanical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Catalysis: Utilized as a ligand in transition metal catalysis, improving the efficiency and selectivity of various catalytic processes.
相似化合物的比较
- Adamantan-1-ylphosphinic chloride
- Adamantan-2-ylphosphinic chloride
- Adamantan-1-yl(adamantan-2-yl)phosphine oxide
Comparison: Adamantan-1-yl(adamantan-2-yl)phosphinic chloride is unique due to the presence of two adamantane groups, which provide enhanced stability and rigidity compared to compounds with a single adamantane group. This structural feature can lead to improved performance in applications requiring high thermal stability and mechanical strength. Additionally, the dual adamantane structure may offer unique interactions with biological targets, potentially leading to novel therapeutic applications.
属性
IUPAC Name |
2-[1-adamantyl(chloro)phosphoryl]adamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClOP/c21-23(22,19-17-5-12-1-13(7-17)8-18(19)6-12)20-9-14-2-15(10-20)4-16(3-14)11-20/h12-19H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCFEFZBSRDUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3P(=O)(C45CC6CC(C4)CC(C6)C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


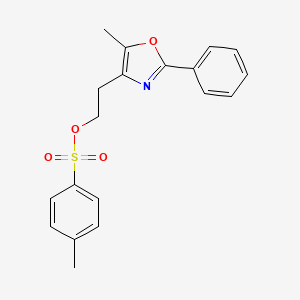
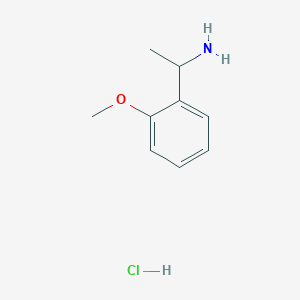
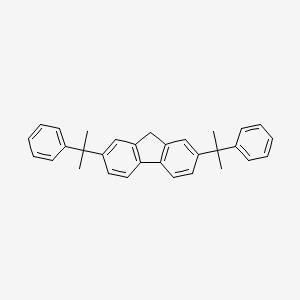
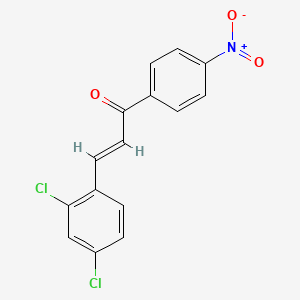
![6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3109271.png)

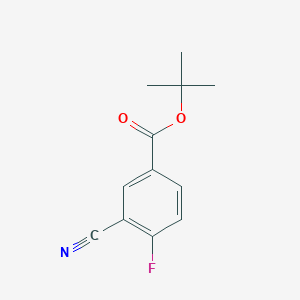
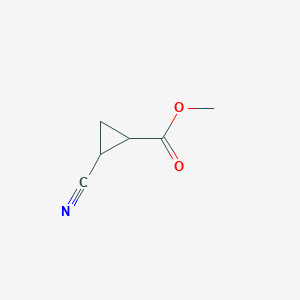
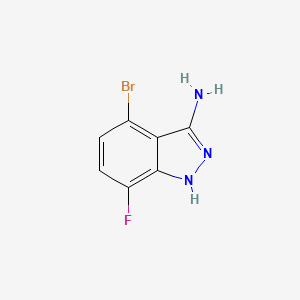
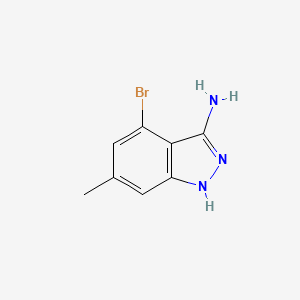
![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)
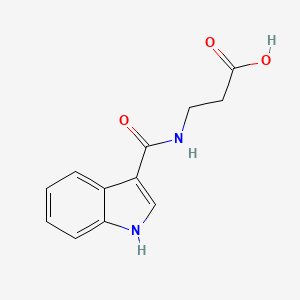

![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)
